endo-BCN-PEG4-amine

Click Chemistry Kinetics Stereochemistry SPAAC

endo-BCN-PEG4-amine (CAS: 1898221-77-6) is a heterobifunctional linker integrating an endo-bicyclo[6.1.0]nonyne (BCN) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine. It is designed for strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions, offering a predictable and tunable reaction profile for advanced bioconjugation workflows.

Molecular Formula C21H36N2O6
Molecular Weight 412.5 g/mol
Cat. No. B15339051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-PEG4-amine
Molecular FormulaC21H36N2O6
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCOCCN)CCC#C1
InChIInChI=1S/C21H36N2O6/c22-7-9-25-11-13-27-15-16-28-14-12-26-10-8-23-21(24)29-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,22H2,(H,23,24)/t18-,19+,20?
InChIKeyWNEJNBMHXJOIIL-YOFSQIOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Endo-BCN-PEG4-Amine: A Procurement-Grade Bifunctional Linker for Accelerated SPAAC Bioconjugation


endo-BCN-PEG4-amine (CAS: 1898221-77-6) is a heterobifunctional linker integrating an endo-bicyclo[6.1.0]nonyne (BCN) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal primary amine . It is designed for strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions, offering a predictable and tunable reaction profile for advanced bioconjugation workflows [1]. Its primary differentiator among BCN reagents lies in the combination of the stereoelectronically favored endo-configuration with a PEG4 spacer, which provides a calculated balance of reactivity, aqueous solubility, and linker arm length [2].

Endo-BCN-PEG4-Amine Selection: Why Stereochemistry and Spacer Length Dictate Reaction Outcomes


Generic substitution of endo-BCN-PEG4-amine with other cyclooctyne linkers introduces significant, quantifiable risks to experimental reproducibility and bioconjugation efficiency. The BCN family exhibits stereochemistry-dependent reaction kinetics with specific azide types, and the linker's PEG length critically impacts conjugate solubility, target accessibility, and overall yield [1]. Replacing it with an exo-isomer or a PEG2/DBCO variant without accounting for these factors can lead to orders-of-magnitude differences in reaction rates, unexpected thiol cross-reactivity, and batch-to-batch variability in drug-antibody ratio (DAR) for ADCs or PROTACs [2]. The following quantitative evidence demonstrates precisely where this specific compound's design confers a measurable advantage.

endo-BCN-PEG4-amine: Validated Performance Metrics vs. exo-BCN, DBCO, and PEG-Variant Linkers


Endo- vs. Exo-BCN Stereochemistry: Comparable SPAAC Rates but Significantly Lower SPOCQ Rate Variability

While the endo- and exo-stereoisomers of BCN were historically reported to have different SPAAC rates, recent high-resolution kinetic analysis reveals that for the prototypical reaction with benzyl azide, endo-BCN-OH and exo-BCN-OH exhibit nearly identical second-order rate constants (k2). Specifically, endo-BCN-CH2OH has a measured k2 of 1.8 × 10³ M⁻¹ s⁻¹, while exo-BCN-CH2OH has a k2 of 1.7 × 10³ M⁻¹ s⁻¹ in CD₃CN/D₂O [1]. This refines the selection criteria: the primary advantage of the endo-isomer is not a 10-fold rate enhancement over the exo-isomer, but rather its more predictable and consistent reactivity across a broader range of reaction conditions, including SPOCQ, where endo/exo differences are absent [1]. This ensures that procurement of the endo-isomer minimizes the risk of batch-dependent kinetic variability.

Click Chemistry Kinetics Stereochemistry SPAAC

BCN vs. DBCO Linker: Lower Lipophilicity and Reduced Non-Specific Thiol Cross-Reactivity in Biological Matrices

In complex biological media, the aliphatic BCN core demonstrates significantly lower azide-independent labeling of proteins compared to the dibenzocyclooctyne (DBCO) scaffold. A study evaluating three cyclooctynes found that the primary source of non-specific labeling by DBCO (and DIBO) is thiol-yne addition with reduced peptidylcysteines [1]. BCN, due to its lower lipophilicity and reduced propensity for hydrophobic interactions, exhibits substantially less of this azide-independent background, which is critical for achieving high signal-to-noise ratios in proteomic labeling or ADC payload attachment [1]. The study shows that pre-alkylating thiols with iodoacetamide (IAM) largely abrogates this effect for all cyclooctynes, but BCN inherently provides a cleaner starting point, reducing the need for additional blocking steps.

Bioorthogonal Chemistry ADC Linker Specificity

BCN vs. DIBAC (Aza-DBCO): Enabling Orthogonal SPAAC Through Divergent Azide Reactivity

A key advantage of the BCN scaffold over benzoannulated cyclooctynes like DIBAC is its ability to participate in orthogonal SPAAC reactions based on azide electronics. BCN exhibits enhanced reactivity with electron-deficient fluoroalkyl azides, whereas DIBAC shows significantly reduced reactivity with the same partners [1]. Kinetic measurements reveal that by judiciously pairing BCN with fluoroalkyl azides and DIBAC with alkyl azides, reaction rate differences exceeding 100-fold can be achieved, enabling sequential, one-pot bioconjugation in complex environments [1]. This orthogonality is not possible with two different DIBAC derivatives or two different BCN derivatives alone.

Orthogonal Bioconjugation Multiplex Labeling SPAAC

PEG4 Spacer: Balanced Flexibility and Solubility vs. Shorter PEGn Linkers (n=2,3)

The choice of PEG spacer length in a bifunctional linker directly influences conjugate solubility, hydrodynamic radius, and the efficiency of subsequent coupling reactions. The PEG4 spacer in endo-BCN-PEG4-amine provides an optimal balance, offering an approximate extended length of 16–20 Å, which is sufficient to alleviate steric hindrance between a bulky biomolecule (e.g., antibody) and the BCN reactive group, thereby improving SPAAC reaction yields . In contrast, shorter spacers like PEG2 (~8 Å) or PEG3 (~12 Å) can reduce coupling efficiency due to steric clashes, while much longer spacers (e.g., PEG8, ~30 Å) may increase conjugate heterogeneity and complicate purification. The PEG4 unit is empirically favored for its ability to impart robust aqueous solubility (typically >10 mg/mL in water or aqueous buffers) without the batch-to-batch polydispersity seen with longer, non-discrete PEG chains .

PEG Linker Bioconjugation Efficiency Solubility

BCN vs. DBCO: Higher SPAAC Rate Constants with Electron-Deficient Aryl Azides

The aliphatic BCN core exhibits a unique electronic profile that makes it uniquely reactive with electron-poor aryl azides, a property not shared by dibenzoannulated cyclooctynes like DBCO. In direct kinetic comparisons, BCN reacts with electron-deficient aryl azides with second-order rate constants reaching 2.0–2.9 M⁻¹ s⁻¹, which is up to 29 times faster than its reaction with aliphatic azides [1]. In stark contrast, DBCO (DIBAC) shows the opposite trend, reacting sluggishly with these electron-poor partners. This inverse electron-demand mechanism provides a powerful tool for tuning bioconjugation rates and achieving selective labeling of specific azide-modified proteins in a complex mixture.

Click Chemistry Kinetics SPAAC Azide Electrophilicity

endo-BCN-PEG4-Amine: High-Value Application Scenarios Supported by Quantitative Evidence


Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via Orthogonal SPAAC

The combination of endo-BCN-PEG4-amine's low non-specific protein reactivity (vs. DBCO) [1] and its orthogonal pairing with fluoroalkyl azides (vs. DIBAC) [2] makes it the reagent of choice for constructing homogeneous ADCs. An azide-modified antibody can be prepared, and then endo-BCN-PEG4-amine is used to introduce a BCN handle via NHS-ester/amine coupling. This BCN-handle then enables rapid, copper-free conjugation of a cytotoxic payload bearing a complementary fluoroalkyl azide. This two-step, bioorthogonal strategy ensures that the drug-to-antibody ratio (DAR) is tightly controlled and that no copper contaminants (which can induce aggregation and immunogenicity) are present, leading to a more stable and safer therapeutic candidate [REFS-1, REFS-2].

Construction of Heterobifunctional PROTAC Molecules with Dual Click Handles

The amine terminus of endo-BCN-PEG4-amine can be used to attach a ligand for an E3 ubiquitin ligase (e.g., a VHL or CRBN binder) via amide bond formation. The BCN moiety then serves as a unique, copper-free handle for conjugating a second ligand (the target protein binder) that has been functionalized with an azide. The quantifiably high reaction rate of the BCN group with specific aryl azides (up to 2.9 M⁻¹ s⁻¹) [1] ensures that this second conjugation step proceeds to near-completion rapidly, even at low micromolar concentrations typical of PROTAC assembly. This modular approach allows for high-throughput screening of diverse PROTAC libraries by simply swapping the azide-functionalized target ligand, while maintaining a consistent, high-yielding linker arm.

Live-Cell Super-Resolution Imaging with Minimal Cytotoxicity

For STED or PALM imaging, endo-BCN-PEG4-amine is used to label cell-surface or intracellular proteins with a small organic fluorophore. The copper-free nature of SPAAC is non-negotiable for live-cell applications, and the lower lipophilicity and reduced thiol cross-reactivity of BCN compared to DBCO [1] result in a significantly cleaner signal, reducing the need for extensive wash steps that can stress living cells. Furthermore, the endo-isomer's well-defined and consistent reaction kinetics [2] allow for precise control over labeling density, which is crucial for achieving optimal single-molecule blinking in dSTORM. The PEG4 spacer provides sufficient separation to ensure the bulky dye does not interfere with the BCN-azide cycloaddition, maximizing labeling efficiency.

PEGylated Nanoparticle Functionalization for Enhanced In Vivo Circulation

To create 'stealth' nanoparticles for targeted drug delivery, the amine group of endo-BCN-PEG4-amine can be conjugated to surface carboxyl groups on liposomes or polymeric nanoparticles. This installs a BCN handle on the particle surface. Subsequently, an azide-functionalized targeting ligand (e.g., an RGD peptide or an affibody) can be attached via SPAAC. The choice of the PEG4 spacer is deliberate: it provides a ~1.5-2 nm flexible tether [1], which has been shown to significantly improve the accessibility and binding avidity of surface-attached ligands compared to shorter linkers, while avoiding the 'mushroom-to-brush' conformational collapse that can occur with very high-density, long-chain PEGs. This optimized design directly translates to improved targeting efficiency and longer blood circulation half-lives in vivo.

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